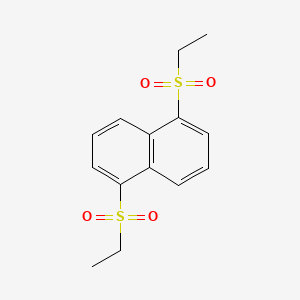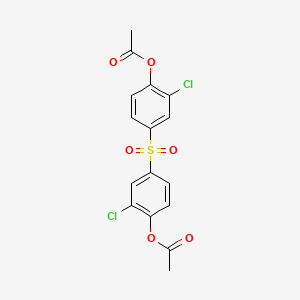
sulfonylbis-2-chloro-4,1-phenylene diacetate
Übersicht
Beschreibung
Sulfonylbis-2-chloro-4,1-phenylene diacetate (SCPDA) is a chemical compound that has been widely used in scientific research due to its unique properties. SCPDA is a member of the sulfonylurea family, which is known for its ability to stimulate insulin secretion and lower blood glucose levels. SCPDA has been extensively studied for its role in various biochemical and physiological processes, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Sulfonylbis-2-chloro-4,1-phenylene diacetate has been used extensively in scientific research, particularly in the field of diabetes research. sulfonylbis-2-chloro-4,1-phenylene diacetate has been shown to stimulate insulin secretion in pancreatic beta cells, which has led to its use as a tool for studying insulin secretion and glucose metabolism. sulfonylbis-2-chloro-4,1-phenylene diacetate has also been used in studies investigating the role of ATP-sensitive potassium channels in insulin secretion, as well as in studies investigating the effects of various drugs on insulin secretion.
Wirkmechanismus
The mechanism of action of sulfonylbis-2-chloro-4,1-phenylene diacetate is not fully understood, but it is believed to act by closing ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers the release of insulin from the beta cells, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
sulfonylbis-2-chloro-4,1-phenylene diacetate has been shown to have a number of biochemical and physiological effects, including its ability to stimulate insulin secretion and lower blood glucose levels. sulfonylbis-2-chloro-4,1-phenylene diacetate has also been shown to have anti-inflammatory properties, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfonylbis-2-chloro-4,1-phenylene diacetate has a number of advantages for use in lab experiments, including its ability to stimulate insulin secretion and its ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for caution when handling the compound.
Zukünftige Richtungen
There are a number of future directions for research on sulfonylbis-2-chloro-4,1-phenylene diacetate, including its potential use in the treatment of diabetes and other metabolic disorders. Further research is also needed to fully understand the mechanism of action of sulfonylbis-2-chloro-4,1-phenylene diacetate, as well as its potential use in the treatment of inflammatory diseases. Additionally, there is a need for further investigation into the potential toxicity of sulfonylbis-2-chloro-4,1-phenylene diacetate, as well as its effects on other physiological processes.
Eigenschaften
IUPAC Name |
[4-(4-acetyloxy-3-chlorophenyl)sulfonyl-2-chlorophenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O6S/c1-9(19)23-15-5-3-11(7-13(15)17)25(21,22)12-4-6-16(14(18)8-12)24-10(2)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZGODXSQIKQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonylbis-2-chloro-4,1-phenylene diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



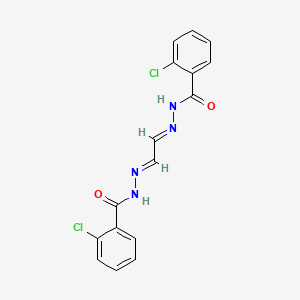
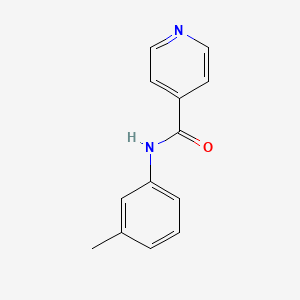
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![2-[(4-hexylbenzoyl)amino]benzoic acid](/img/structure/B3827742.png)
![4-(4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827748.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)
![ethyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B3827761.png)
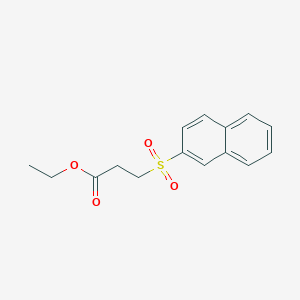
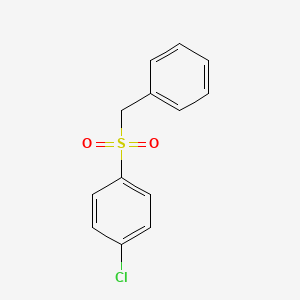
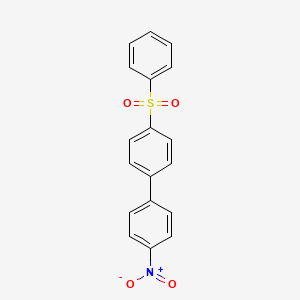

![N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide](/img/structure/B3827805.png)
